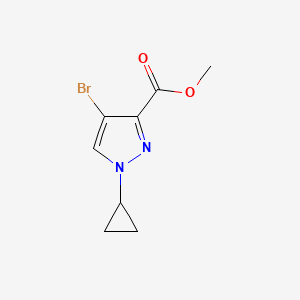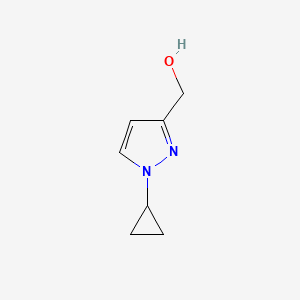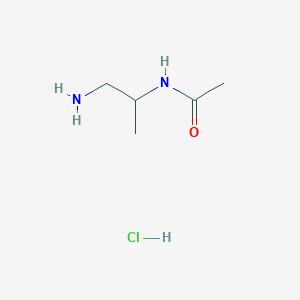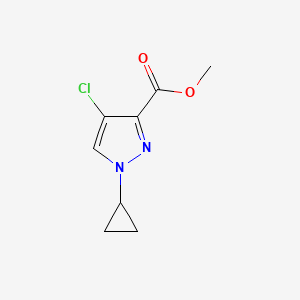
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a chlorine atom and a cyclopropyl group attached to the pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, cyclopropanation, and esterification.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the chlorine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloro-substituted pyrazoles with reduced chlorine content.
Substitution Products: Aminopyrazoles and other substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: The compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the cyclopropyl group.
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of cyclopropyl.
Uniqueness: Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
methyl 4-chloro-1-cyclopropylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)4-11(10-7)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWQIJXNPOOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8089202.png)
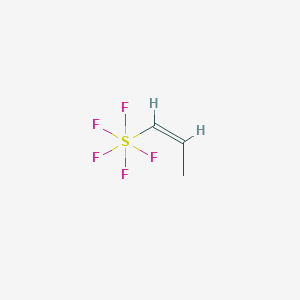

![1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea](/img/structure/B8089225.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B8089230.png)
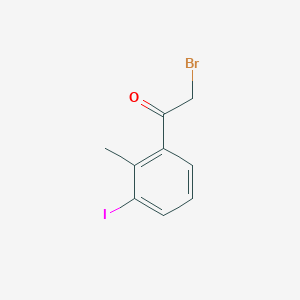
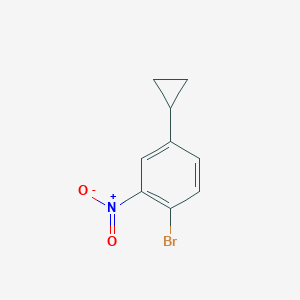
![N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089254.png)
![N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089262.png)
![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)
